molecular formula C11H14F2 B1390554 1-(1,1-Difluoroethyl)-4-propylbenzene CAS No. 1186195-15-2

1-(1,1-Difluoroethyl)-4-propylbenzene

Cat. No. B1390554
M. Wt: 184.23 g/mol
InChI Key: YUHCVHUCXRTLIC-UHFFFAOYSA-N
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Description

“1,1-Difluoroethyl” is a molecular structure that consists of a two-carbon chain with two fluorine atoms attached to one of the carbons . It’s a part of various compounds used in different fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of compounds containing the “1,1-Difluoroethyl” group often involves the use of 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material . A nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl has been reported for the synthesis of (1,1-difluoroethyl)arenes .


Molecular Structure Analysis

The molecular formula of “1,1-Difluoroethyl” is C2H3F2 . It has an average mass of 65.042 Da and a monoisotopic mass of 65.020279 Da .


Chemical Reactions Analysis

The 1,1-difluoroethyl radical is an interesting model compound for the ethyl radical with two hydrogen atoms substituted by fluorine . The dissociation dynamics of photolytically excited 1,1-difluoroethyl radicals have been studied .


Physical And Chemical Properties Analysis

“1,1-Difluoroethyl” is slightly soluble in water and soluble in alcohol and ether . More specific physical and chemical properties would depend on the specific compound that the “1,1-Difluoroethyl” group is a part of.

Scientific Research Applications

Oxidation Studies

  • Oxidation Mechanisms : The oxidation of n-propylbenzene, a compound structurally similar to 1-(1,1-Difluoroethyl)-4-propylbenzene, has been studied in a jet-stirred reactor. The research focuses on the high-temperature oxidation processes and the formation of intermediates and final products, providing insights into the complex reaction mechanisms of such compounds (Dagaut et al., 2002).

Photocatalysis

  • Photocatalyzed Oxidation : A study on the photocatalyzed oxidation of benzylic compounds, which are related to the chemical structure of 1-(1,1-Difluoroethyl)-4-propylbenzene, demonstrates a route to synthesize electron-deficient, fluorinated benzylic compounds. This research highlights the potential of photocatalysis in manipulating fluorinated benzene derivatives (Bloom et al., 2014).

Fluorination Techniques

  • Advances in Fluorination : Research on the introduction of the CF2Me residue, which is structurally similar to the difluoroethyl group in 1-(1,1-Difluoroethyl)-4-propylbenzene, highlights the significance of fluorinated groups in pharmaceuticals and materials science. This work emphasizes the development of direct methodologies for 1,1-difluoroethylation reactions (Carbonnel et al., 2019).

Organometallic Chemistry

  • Application in Organometallic Chemistry : Fluorobenzenes, including those with difluoroethyl groups, are increasingly used in organometallic chemistry and catalysis. Their fluorine substituents affect the electron density and reactivity, making them useful as solvents or ligands in various reactions (Pike et al., 2017).

Safety And Hazards

The safety and hazards associated with “1,1-Difluoroethyl” would depend on the specific compound it’s a part of. For instance, 1,1-Difluoroethylene, a related compound, is highly flammable and can cause significant irritation .

Future Directions

The future directions in the research and application of “1,1-Difluoroethyl”-containing compounds are vast. For instance, the direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl is a promising area of research . Additionally, the impact of fluorine substitution on the statistical behavior of the decomposition of ethyl radicals is another interesting area of study .

properties

IUPAC Name

1-(1,1-difluoroethyl)-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2/c1-3-4-9-5-7-10(8-6-9)11(2,12)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHCVHUCXRTLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-4-propylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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